molecular formula C12H12ClNO2 B2837857 ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate CAS No. 15936-71-7

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B2837857
CAS No.: 15936-71-7
M. Wt: 237.68
InChI Key: SJRZGOYZIYIJQZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, substituted with a chlorine atom at the 5-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-chloro-2-nitrotoluene and ethyl acetoacetate, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl group at the 7-position.

    Ethyl 5-methylindole-2-carboxylate: Similar structure but lacks the chlorine atom at the 5-position.

    Ethyl indole-2-carboxylate: Lacks both the chlorine and methyl substituents.

Uniqueness

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRZGOYZIYIJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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